

# preliminary investigation of reactivity in vinyl-substituted porphyrins

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**Compound Focus:** 3-[18-(2-carboxylatoethyl)-7,12-bis(ethenyl)-3,8,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoate;hydron;iron(2+)

CAS No.: 14875-96-8

Cat. No.: S581563

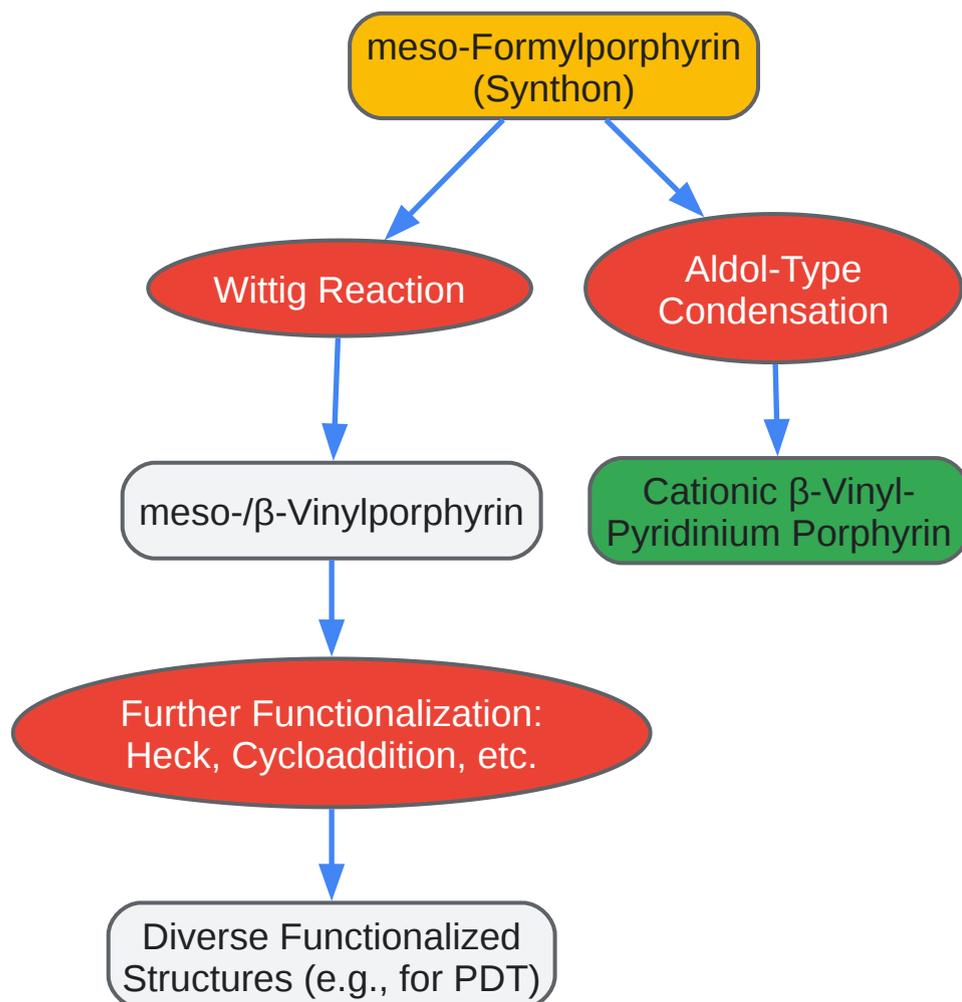
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## Synthesis Pathways for Vinyl-Substituted Porphyrins

The table below summarizes the primary synthetic strategies for obtaining vinyl-substituted porphyrins.

Strategy	Key Reaction	Precursor	Product	Notes
<b>Wittig Reaction</b> [1]	Reaction of a phosphonium ylide with a formylporphyrin	<i>meso</i> -Formylporphyrin	<i>meso</i> -Vinylporphyrin	A classic method for converting an aldehyde to a vinyl group.
<b>Aldol-Type Condensation</b> [2]	Base-catalyzed condensation between a formylporphyrin and a methylheterocycle	2-formyl- <i>meso</i> -tetraphenylporphyrin	Cationic $\beta$ -vinyl-pyridinium/quinolinium- <i>meso</i> -tetraphenylporphyrin	A one-step process to create cationic vinyl derivatives.

The following diagram illustrates the primary synthetic routes and subsequent functionalization of vinyl-substituted porphyrins.



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*Synthetic and functionalization routes for vinyl-substituted porphyrins.*

## Detailed Experimental Protocols

### Synthesis of Cationic β-Vinylporphyrins via Aldol Condensation

This one-step protocol describes the synthesis of cationic β-vinyl-pyridinium and β-vinyl-quinolinium porphyrins, adapted from a published procedure [2].

- **Reaction Setup:** The synthesis starts from **2-formyl-meso-tetraphenylporphyrin** (or its Zn(II) complex). The reaction uses different **N-alkyl derivatives of 2- and 4-methylpyridine and 2- and 4-methylquinoline**.
- **Reaction Conditions:** The reaction is a **base-catalyzed aldol-type condensation**. The specific base, solvent, temperature, and reaction time were optimized for the target compounds.
- **Product Identification:** The new cationic porphyrins were characterized using **Electrospray Ionization Mass Spectrometry (ESI-MS)** and **Ultraviolet-Visible (UV-Vis) spectroscopy** [2].

## Preparation of meso-Formylporphyrin Precursors

The key precursor for vinylporphyrins can be efficiently prepared using the following modern methods.

- **Vilsmeier–Haack Formylation:** This is a popular and efficient electrophilic formylation method for porphyrin metal complexes resistant to HCl. The Vilsmeier reagent is typically made from **DMF/POCl<sub>3</sub>** [1].
- **Nucleophilic Formylation using 2-(Trimethylsilyl)pyridine:** This functional-group-tolerant method involves the nucleophilic addition of (2-pyridylmethylsilyl)lithium to a porphyrin, followed by protonation and oxidation to yield the *meso*-formylporphyrin [1].
- **Grignard Approach:** *meso*-Iodoporphyrins can undergo metal-iodine exchange with **iPrMgCl** to form porphyrin Grignard reagents. Subsequent reaction with **DMF** gives the *meso*-formyl derivatives [1].

## Key Reactivity and Further Functionalization

The vinyl group is a versatile handle for creating diverse structures. Major reactivity pathways include:

- **Formation of Cationic Salts:** As shown in the protocol above, reaction with methylheterocycles produces cationic porphyrins. These show promise as **photosensitizers** and have been studied for their binding to oligonucleotides, likely through **outside binding** rather than intercalation [2].
- **Heck and Sonogashira Reactions:** The vinyl group can participate in **Heck reactions** with aryl halides and **Sonogashira couplings** with terminal alkynes to extend the  $\pi$ -conjugated system, which is crucial for tuning optical properties [1].
- **Cycloaddition Reactions:** The vinyl group can act as a dienophile in **[4+2] Diels-Alder cycloadditions**, providing a route to more complex, polycyclic structures [1].

## Application-Oriented Analysis

The drive to functionalize vinylporphyrins is often motivated by their applications, particularly in biomedicine.

- **Photodynamic Therapy (PDT):** Porphyrins are excellent photosensitizers. **Porphyrin-based Covalent Organic Frameworks (COFs)** are being developed to prevent porphyrin aggregation—a common cause of quenched photochemical performance—thereby enhancing reactive oxygen species (ROS) generation for antimicrobial PDT [3].
- **Porphyrin Overdrive in Cancer:** Research has identified "**Porphyrin Overdrive**," a metabolic state in cancer cells where heme biosynthesis is imbalanced, leading to accumulation of fluorescent porphyrin intermediates like protoporphyrin IX (PPIX) [4] [5]. This provides a rationale for using porphyrin-based molecules, including functionalized variants, for tumor imaging and targeted therapy.

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To cite this document: Smolecule. [preliminary investigation of reactivity in vinyl-substituted porphyrins]. Smolecule, [2026]. [Online PDF]. Available at:

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